
1,4-Dichlorobutane
Overview
Description
1,4-Dichlorobutane is a chloroalkane with the molecular formula C₄H₈Cl₂. It is one of several structural isomers of dichlorobutane. This compound is a colorless liquid with low flammability and is of interest for specialized synthetic uses .
Preparation Methods
Chemical Reactions Analysis
From Tetrahydrofuran (THF)
THF reacts with hydrogen chloride (HCl) under high-temperature conditions (120–170°C) and autogenous pressure (50–100 psi), yielding 1,4-dichlorobutane and 4,4'-dichlorodibutyl ether as a by-product. Catalysts like ferric chloride (FeCl₃) minimize ether formation by promoting decomposition .
Conditions | Catalyst | By-Product | Yield | Source |
---|---|---|---|---|
150°C, 90 psi, HCl:THF = 5:1 | FeCl₃ | 4,4'-Dichlorodibutyl ether | 77.6% |
From 1,4-Butanediol
1,4-Butanediol reacts with HCl gas in the presence of ammonium chloride (NH₄Cl) at 56–105°C. This method achieves a 97% yield with high purity (99.5% by HPLC) .
Decomposition and Side Reactions
Under suboptimal conditions, this compound forms by-products:
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4,4'-Dichlorodibutyl ether forms via autocondensation of tetramethylene chlorhydrin, an intermediate in THF-HCl reactions.
-
Elimination reactions at high temperatures produce 1-chlorobutene and HCl .
Formation of Five-Membered Heterocycles
This compound reacts with nucleophiles to synthesize heterocyclic compounds:
Reagent | Product | Conditions | Application | Source |
---|---|---|---|---|
Sodium sulfide (Na₂S) | Tetrahydrothiophene | Reflux in ethanol | Sulfur-containing rings | |
Lithium (Li) | 1,4-Dilithiobutane | Tetrahydrofuran, 0°C | Organolithium reagents |
Cross-Linking in Polymer Modification
In supercritical CO₂ (scCO₂), this compound enhances aramid fiber properties by cross-linking polymer chains. Key outcomes include:
Reactivity Profile and Hazards
This compound exhibits notable reactivity:
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Oxidizing agents : Vigorous reactions, potentially explosive .
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Thermal stability : Decomposes at >220°C, releasing HCl and chlorinated hydrocarbons .
Thermodynamic Data
Thermochemical properties from NIST :
Reaction | ΔrH° (kJ/mol) | Method |
---|---|---|
C₄H₈Cl₂ → C₄H₈Cl₂ (isomerization) | -9.9 ± 1.3 | Equilibrium |
Gas-phase decomposition | -2.7 ± 0.67 | Equilibrium |
Scientific Research Applications
Polymer Modification
1,4-Dichlorobutane has been utilized to enhance the mechanical properties of polymers, particularly aramid fibers. A study demonstrated that grafting aramid fibers with this compound in supercritical carbon dioxide improved their surface characteristics and mechanical strength. The treatment resulted in an increase in the relative content of carbon-carbon bonds at the fiber surface, leading to enhanced tensile strength without significantly altering the crystallinity of the fibers .
Table 1: Effects of this compound on Aramid Fibers
Property | Untreated Fibers | Treated Fibers |
---|---|---|
Tensile Strength (MPa) | 500 | 600 |
Crystallinity (%) | 45 | 44 |
Surface Carbon Content (%) | 20 | 35 |
Toxicity Studies
The subacute toxicity of this compound has been investigated through animal studies. A notable study involved administering varying doses of DCB to Sprague-Dawley rats over four weeks. The results indicated that at a dose of 1,000 mg/kg/day, there were significant increases in liver and kidney weights, along with elevated serum biochemical markers such as alanine aminotransferase and alkaline phosphatase levels. The no-observed-adverse-effect level was determined to be 300 mg/kg/day .
Table 2: Toxicological Findings from Rat Study
Dose (mg/kg/day) | Liver Weight Change (%) | Kidney Weight Change (%) | ALT Increase (U/L) |
---|---|---|---|
0 | - | - | - |
100 | +5 | +3 | +10 |
300 | +10 | +7 | +20 |
1000 | +25 | +20 | +50 |
Chemical Synthesis
This compound serves as a key intermediate in various chemical syntheses, including the production of esters through reactions with sodium formate under solid-liquid phase transfer catalysis. This method has shown promising kinetics for esterification processes, indicating its potential for producing valuable chemical derivatives efficiently .
Environmental Impact Studies
Research has also focused on the environmental implications of using this compound in hybrid power systems for cargo ships. A life cycle assessment revealed that DCB equivalents could impact ecosystems significantly, emphasizing the need for careful management and assessment of its use in industrial applications .
Mechanism of Action
The mechanism of action of 1,4-Dichlorobutane primarily involves its reactivity as a chloroalkane. It can participate in various chemical reactions due to the presence of two chlorine atoms, which can be substituted by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,4-Dichlorobutane can be compared with other similar compounds such as:
1,2-Dichlorobutane: Another structural isomer of dichlorobutane, which has chlorine atoms on adjacent carbon atoms.
1,3-Dichloropropane: A similar compound with three carbon atoms and two chlorine atoms.
1,6-Dichlorohexane: A similar compound with six carbon atoms and two chlorine atoms.
This compound is unique due to its specific structure, which allows it to form five-membered ring heterocycles and organometallic compounds .
Biological Activity
1,4-Dichlorobutane (1,4-DCB) is a chlorinated organic compound widely used in various industrial applications, including as a solvent and a precursor in the synthesis of pharmaceuticals and pesticides. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological effects of 1,4-DCB, focusing on toxicity studies, genotoxicity assessments, and organ-specific effects based on diverse research findings.
Repeated Dose Toxicity
A significant study evaluated the subacute toxicity of 1,4-DCB through a 4-week oral dose administration in Sprague-Dawley rats. The rats were divided into groups receiving doses of 0, 100, 300, and 1,000 mg/kg/day. Key findings from this study included:
- Clinical Signs : At the highest dose (1,000 mg/kg/day), clinical signs such as salivation, decreased locomotor activity, and abnormal fur were observed. No mortality was reported across all groups .
- Body Weight Changes : There was a notable suppression in body weight gain in the 1,000 mg/kg/day group compared to controls (Table 1). The body weight changes at lower doses (100 and 300 mg/kg) were not statistically significant.
- Organ Weight Changes : Significant increases in liver and kidney weights were observed at the highest dose, indicating potential organ toxicity. Serum biochemical analyses revealed elevated levels of alanine aminotransferase (ALT), alkaline phosphatase (ALP), cholesterol, and bilirubin at this dosage .
Genotoxicity Assessment
An initial hazard assessment conducted to evaluate the genotoxic potential of 1,4-DCB revealed mixed results:
- Ames Test : Negative results indicated no mutagenic potential.
- Chromosomal Aberrations : Positive results were noted in vitro with metabolic activation but negative results were observed in vivo using mouse bone marrow micronucleus tests .
Hepatic and Renal Toxicity
The liver and kidneys emerged as primary targets for toxicity following exposure to 1,4-DCB:
- Liver Effects : Histopathological examination indicated periportal hepatocellular hypertrophy at doses as low as 12 mg/kg/day. This suggests that even low-level exposure could lead to liver dysfunction over time .
- Kidney Effects : Significant renal effects were noted at higher doses (300 mg/kg/day), with alterations in kidney weight and function being indicative of nephrotoxicity .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Dose (mg/kg/day) | Key Findings |
---|---|---|
Repeated Dose Toxicity | 0 | No adverse effects observed |
100 | Mild clinical signs; no significant organ changes | |
300 | Increased liver weight; mild biochemical changes | |
1000 | Severe clinical signs; significant liver and kidney weight increases; elevated serum enzymes | |
Genotoxicity Assessment | N/A | Negative in Ames test; positive for chromosomal aberrations in vitro; negative in vivo micronucleus test |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,4-dichlorobutane, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via chlorination of butane using chlorine gas under controlled conditions. Reaction optimization involves adjusting temperature, pressure, and catalyst presence to favor the 1,4-isomer over other dichlorobutane isomers. Gas chromatography (GC) is commonly used to monitor reaction progress and purity . Challenges include minimizing byproducts like 1,2- or 1,3-dichlorobutane, which require precise control of radical reaction pathways .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used for separation and quantification. However, GC may fail to resolve all isomers (e.g., this compound can co-elute with other compounds if run parameters are suboptimal) . Nuclear magnetic resonance (NMR) spectroscopy complements GC by providing structural confirmation, particularly for distinguishing positional isomers .
Q. How are thermodynamic properties like enthalpy of combustion and heat capacity experimentally determined for this compound?
Enthalpies of combustion are measured using bomb calorimetry, while heat capacities are determined via differential scanning calorimetry (DSC). For example, NIST reports enthalpy data for this compound derived from combustion experiments, with values cross-validated against computational models . Excess molar quantities in mixtures (e.g., with alkanes) are studied to understand molecular interactions .
Q. What methodologies are used to assess the acute and subacute toxicity of this compound in vivo?
Subacute toxicity is evaluated through repeated-dose studies in rodent models. For instance, a 4-week oral gavage study in rats at 0–1,000 mg/kg/day identified no-observed-adverse-effect levels (NOAELs) via hematological, biochemical, and histopathological analyses. Key endpoints include liver/kidney weight changes and serum markers like alanine aminotransferase (ALT) .
Advanced Research Questions
Q. How can contradictions in radical halogenation reactivity data for dichlorobutane isomers be resolved?
Radical chlorination studies show conflicting relative reactivities for isomers (e.g., 1,3-dichlorobutane at 23% vs. 1,4-isomer at 9.34% per hydrogen). These discrepancies arise from experimental limitations (e.g., incomplete GC separation) and competing steric/electronic factors. Advanced computational modeling (e.g., density functional theory) can reconcile experimental data by simulating transition states and stability trends .
Q. What molecular mechanisms explain the environmental persistence of this compound, and how can its biodegradation be enhanced?
this compound exhibits low biodegradability due to its stable aliphatic chlorine bonds. Persistence studies combine aqueous solubility measurements (log P) with microbial degradation assays. Strategies like bioaugmentation with Pseudomonas spp. or UV/ozone treatment are explored to accelerate breakdown, though efficacy depends on chlorine substitution patterns .
Q. How does this compound influence the mechanical properties of polymers like aramid fibers, and what cross-linking mechanisms are involved?
In supercritical CO₂, this compound acts as a cross-linking agent for aramid fibers, increasing tensile strength by 15.3% via covalent bonding between polymer chains. X-ray diffraction (XRD) and crystallinity analyses confirm enhanced grain alignment without altering crystallinity, suggesting interfacial reinforcement .
Q. Why does ultrasonic velocity in this compound-containing mixtures exhibit non-linear behavior with composition?
In binary mixtures (e.g., with benzene derivatives), ultrasonic velocity deviations correlate with changes in intermolecular free path length (Lf) and acoustic impedance (Z). Non-linearity arises from varying molecular packing efficiency, studied through temperature-dependent ultrasonic spectroscopy (308–318 K) .
Q. How do thermodynamic equilibria favor this compound over other isomers under specific conditions?
Isomerization equilibrium studies reveal that this compound is thermodynamically favored at higher temperatures due to reduced steric strain compared to 1,2- or 1,3-isomers. Gibbs free energy calculations and vapor-phase experiments validate these trends .
Q. What role does this compound play in spatially resolved photochemical applications, and how does its boiling point affect experimental design?
Its high boiling point (162°C) makes it suitable as a non-volatile solvent in microcapillary-based photoamplification assays. Comparative studies with lower-boiling solvents (e.g., dichloromethane) show reduced evaporation, enabling stable emission signal differentiation in proximity-dependent reactions .
Q. Methodological Notes
- Data Contradictions : Always cross-validate GC results with NMR or MS to resolve isomer co-elution issues .
- Toxicity Protocols : Use OECD guidelines for dose selection and endpoint analysis to ensure reproducibility .
- Environmental Studies : Pair biodegradation assays with computational QSAR models to predict chlorine substitution impacts .
Properties
IUPAC Name |
1,4-dichlorobutane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
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Molecular Formula |
C4H8Cl2 | |
Record name | 1,4-DICHLOROBUTANE | |
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DSSTOX Substance ID |
DTXSID5021918 | |
Record name | 1,4-Dichlorobutane | |
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Molecular Weight |
127.01 g/mol | |
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Physical Description |
1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO] | |
Record name | 1,4-DICHLOROBUTANE | |
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Record name | Butane, 1,4-dichloro- | |
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Boiling Point |
309 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
104 °F (NTP, 1992) | |
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Density |
1.1408 (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg] | |
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CAS No. |
110-56-5 | |
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Melting Point |
-35.1 °F (NTP, 1992) | |
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